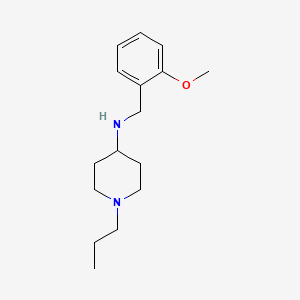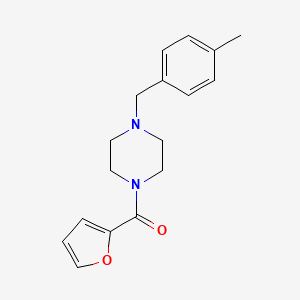
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used in the medical field for its anti-inflammatory, analgesic, and antipyretic properties. This drug is commonly used to treat various types of pain and inflammation, including arthritis, menstrual cramps, and postoperative pain.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and pain perception. By inhibiting COX enzymes, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of platelet aggregation, reduction of fever, and the inhibition of leukocyte chemotaxis. Additionally, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have a positive effect on bone mineral density, which may be beneficial in the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its well-established safety profile. 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied in both animal and human models, and its safety and efficacy have been well-documented. However, one of the limitations of using 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its potential for non-specific effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide. One area of interest is the development of new formulations of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide that can be administered via alternative routes, such as transdermal patches or inhalation. Additionally, there is a growing interest in the use of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide as a potential treatment for Alzheimer's disease, as recent research has shown that 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide may have neuroprotective effects. Finally, there is a need for further research into the potential long-term effects of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide use, particularly in patients with chronic conditions such as arthritis.
Synthesemethoden
The synthesis of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 2,3-dichloroaniline with 3-chloro-2-methylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with benzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. Recent research has shown that 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has antitumor properties and can inhibit the growth of cancer cells. Additionally, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have anti-inflammatory effects in the treatment of chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-10(15)5-3-7-12(8)18-14(19)9-4-2-6-11(16)13(9)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUONIJWXNIHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)

![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)




![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)